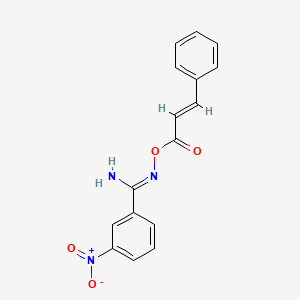
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide
Descripción general
Descripción
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide, also known as CLT or TCH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mecanismo De Acción
The mechanism of action of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound has also been shown to inhibit the expression of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is its high potency and selectivity towards cancer cells. It has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including drug-resistant cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide. One of the areas of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the potential applications of this compound in other fields, such as material science and environmental science, warrant further investigation.
Aplicaciones Científicas De Investigación
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
1-N,4-N-bis[(E)-(2-chlorophenyl)methylideneamino]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-7-3-1-5-17(19)13-25-27-21(29)15-9-11-16(12-10-15)22(30)28-26-14-18-6-2-4-8-20(18)24/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCPYISHYQQRJ-BKHCZYBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



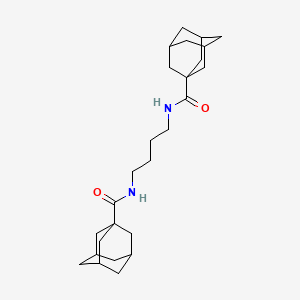

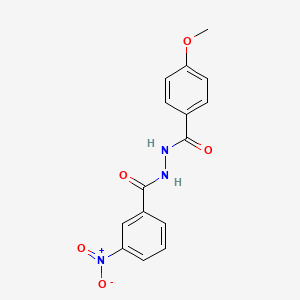
![N'-[1-(2-thienyl)ethylidene]hexanohydrazide](/img/structure/B3841859.png)
![N'-[(4-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841862.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841872.png)
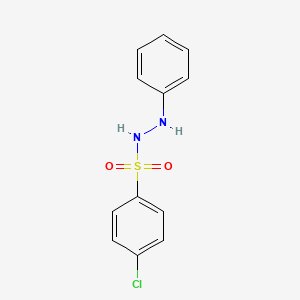
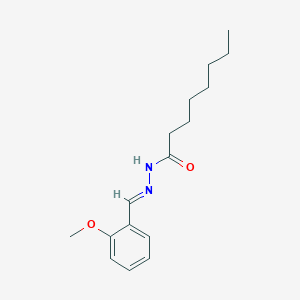

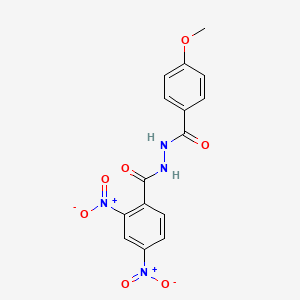

![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)
